molecular formula C13H12BrClN2O2 B2690303 3-bromo-2-chloro-N-(4-cyanooxan-4-yl)benzamide CAS No. 1797633-80-7

3-bromo-2-chloro-N-(4-cyanooxan-4-yl)benzamide

Cat. No.: B2690303
CAS No.: 1797633-80-7
M. Wt: 343.61
InChI Key: AWXIWGHOJORAAN-UHFFFAOYSA-N
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Description

3-bromo-2-chloro-N-(4-cyanooxan-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and cyano groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-N-(4-cyanooxan-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzamide precursor, followed by the introduction of the cyano group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chloro-N-(4-cyanooxan-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

3-bromo-2-chloro-N-(4-cyanooxan-4-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug development.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism by which 3-bromo-2-chloro-N-(4-cyanooxan-4-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-chlorobenzamide: Lacks the cyano and oxan groups, making it less versatile.

    2-chloro-N-(4-cyanooxan-4-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and applications.

    3-bromo-N-(4-cyanooxan-4-yl)benzamide: Lacks the chlorine atom, altering its chemical properties.

Uniqueness

3-bromo-2-chloro-N-(4-cyanooxan-4-yl)benzamide is unique due to the combination of bromine, chlorine, and cyano groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-bromo-2-chloro-N-(4-cyanooxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN2O2/c14-10-3-1-2-9(11(10)15)12(18)17-13(8-16)4-6-19-7-5-13/h1-3H,4-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXIWGHOJORAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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